molecular formula C18H20N2O B2817033 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 537009-25-9

2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2817033
CAS No.: 537009-25-9
M. Wt: 280.371
InChI Key: WQMYCHLRZCYXQF-UHFFFAOYSA-N
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Description

2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole can be achieved through several synthetic routes One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the substituents.

    Substitution: The isopropyl and p-tolyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: The benzimidazole core is known for its pharmacological properties, and this compound is investigated for its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The isopropyl and p-tolyloxy groups can enhance the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-2-methylbenzimidazole: Similar structure but lacks the p-tolyloxy group.

    2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole: Similar structure but lacks the isopropyl group.

    1-isopropyl-2-((p-methoxyphenyl)methyl)-1H-benzo[d]imidazole: Similar structure with a methoxy group instead of a tolyloxy group.

Uniqueness

2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is unique due to the presence of both the isopropyl and p-tolyloxy groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(2)20-17-7-5-4-6-16(17)19-18(20)12-21-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMYCHLRZCYXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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